molecular formula C9H16ClNO2 B2863078 Methyl 4-azaspiro[2.5]octane-7-carboxylate hydrochloride CAS No. 2253630-26-9

Methyl 4-azaspiro[2.5]octane-7-carboxylate hydrochloride

Cat. No.: B2863078
CAS No.: 2253630-26-9
M. Wt: 205.68
InChI Key: BYXGEQWAGMDZLW-UHFFFAOYSA-N
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Description

“Methyl 4-azaspiro[2.5]octane-7-carboxylate hcl” is a chemical compound with the CAS Number: 2253630-26-9 . It has a molecular weight of 205.68 . The IUPAC name for this compound is methyl 4-azaspiro [2.5]octane-7-carboxylate hydrochloride . It is typically stored at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for “Methyl 4-azaspiro[2.5]octane-7-carboxylate hcl” is 1S/C9H15NO2.ClH/c1-12-8(11)7-2-5-10-9(6-7)3-4-9;/h7,10H,2-6H2,1H3;1H . This code provides a specific textual representation of the compound’s molecular structure.


Physical and Chemical Properties Analysis

“Methyl 4-azaspiro[2.5]octane-7-carboxylate hcl” appears as a solid . It’s important to note that the physical and chemical properties of a compound can vary based on factors such as purity and environmental conditions.

Scientific Research Applications

Heterospirocyclic Compounds as Dipeptide Synthons

The synthesis of compounds like methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate has been explored, demonstrating their utility as novel dipeptide synthons. These compounds can undergo expected reactions with carboxylic acids and thioacids, showcasing their potential in peptide synthesis as dipeptide building blocks. This is exemplified by their use in the preparation of analogues of the C-terminal nonapeptide of antibiotics, indicating their significant role in the synthesis of peptide-based compounds (Suter et al., 2000).

Synthesis of Functionalized Derivatives

Research has also focused on the nucleophilic ring opening of epoxides leading to the creation of functionalized derivatives such as 2-oxaspiro[4.4]nonane and 2-oxabicyclo[3.3.0]octane derivatives. These structural sub-units are important in several classes of bioactive compounds, underscoring the versatility of spirocyclic compounds in synthesizing structurally diverse and biologically relevant molecules (Santos et al., 2000).

Electrophile Amination

The reactions of 1-oxa-2-azaspiro[2.5]octane with various C-H acidic compounds have been studied, leading to amination and subsequent transformations that produce a wide range of compounds, including geminal diamino acid derivatives. These findings highlight the chemical versatility of spirocyclic compounds in organic synthesis, providing a pathway to novel compounds with potential applications in drug development and beyond (Andreae et al., 1992).

Inhibition Performance for Mild Steel Protection

Spirocyclic derivatives have shown potential in corrosion inhibition, offering environmentally friendly alternatives for mild steel protection in acidic conditions. The study of spirocyclopropane derivatives reveals their effectiveness as corrosion inhibitors, attributed to their adsorption properties and interactions with metal surfaces. This application signifies the potential of spirocyclic compounds in industrial applications, particularly in enhancing the durability of metals (Chafiq et al., 2020).

Enantiopure Dipeptide Isosteres

The development of 3-aza-6,8-dioxabicyclo[3.2.1]octane-7-carboxylic acids from tartaric acid and α-amino acids illustrates the creation of conformationally constrained dipeptide isosteres. These compounds provide a strategic approach to drug discovery by offering structurally unique and biologically relevant motifs for the development of new therapeutic agents (Guarna et al., 1999).

Safety and Hazards

The compound has several hazard statements including H302, H315, H319, and H335 . Precautionary statements include P261, P280, P301+P312, P302+P352, and P305+P351+P338 . It’s recommended to refer to the Material Safety Data Sheet (MSDS) for detailed safety and handling information .

Properties

IUPAC Name

methyl 4-azaspiro[2.5]octane-7-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2.ClH/c1-12-8(11)7-2-5-10-9(6-7)3-4-9;/h7,10H,2-6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYXGEQWAGMDZLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCNC2(C1)CC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2253630-26-9
Record name methyl 4-azaspiro[2.5]octane-7-carboxylate hydrochloride
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